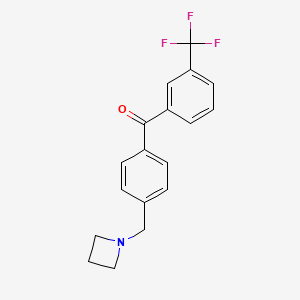

4'-Azetidinomethyl-3-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4’-Azetidinomethyl-3-trifluoromethylbenzophenone” is a chemical compound with the IUPAC name [4- (1-azetidinylmethyl)phenyl] [3- (trifluoromethyl)phenyl]methanone . It has a molecular weight of 319.33 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique

Antitumor Activity

A study by Greene et al. (2016) investigated a series of 3-phenoxy-1,4-diarylazetidin-2-ones, revealing compounds with potent antiproliferative properties. These compounds showed efficacy in inhibiting the polymerization of tubulin, disrupting microtubular structure, and inducing apoptosis in cancer cells, notably in MCF-7 breast cancer cells. This research highlights the potential of azetidinone derivatives in cancer treatment (Greene et al., 2016).

Enzyme Interaction Studies

Xiong et al. (2006) utilized a photoactive benzoic acid derivative related to azetidinones to identify the binding site of UDP-glucuronosyltransferases, enzymes important in drug metabolism. This research demonstrates the utility of azetidinone derivatives in biochemical and pharmacological studies (Xiong et al., 2006).

Synthesis of Cytotoxic Compounds

Veinberg et al. (2003) synthesized a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones to explore the relationship between their structure and biological properties. These compounds exhibited anticancer effects in vitro, demonstrating the relevance of azetidinone derivatives in developing new anticancer drugs (Veinberg et al., 2003).

Development of Antimicrobial Agents

Chopde et al. (2012) synthesized azetidinone derivatives and evaluated their antibacterial properties. Some compounds showed promising activities against various bacterial strains, suggesting the potential of azetidinone derivatives as antimicrobial agents (Chopde et al., 2012).

Application in Organic Synthesis

Dao Thi et al. (2016) reported the efficient preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones as novel building blocks in organic synthesis. These compounds facilitated the synthesis of a variety of biologically relevant CF3-functionalized structures, indicating the versatility of azetidinone derivatives in synthetic chemistry (Dao Thi et al., 2016).

Orientations Futures

The future directions for the use and study of “4’-Azetidinomethyl-3-trifluoromethylbenzophenone” are not specified in the current resources. It could potentially be used in various fields of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Propriétés

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-4-1-3-15(11-16)17(23)14-7-5-13(6-8-14)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSPXIRQPHIVAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642815 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3-trifluoromethylbenzophenone | |

CAS RN |

898756-84-8 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.